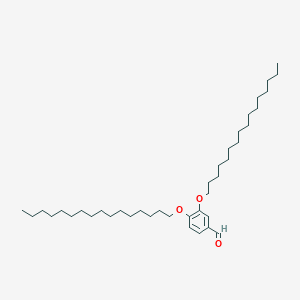![molecular formula C9H18O3 B14609222 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol CAS No. 57651-44-2](/img/structure/B14609222.png)
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of propan-1-ol, featuring a dioxolane ring substituted with trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol typically involves the reaction of propan-1-ol with a suitable dioxolane precursor. One common method is the acid-catalyzed reaction of propan-1-ol with 2,2,4-trimethyl-1,3-dioxolane. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Industrial production also emphasizes the importance of safety measures, given the flammability and potential toxicity of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes (e.g., propanal) or carboxylic acids (e.g., propanoic acid).
Reduction: Secondary alcohols or alkanes.
Substitution: Halogenated compounds (e.g., alkyl chlorides or bromides).
Wissenschaftliche Forschungsanwendungen
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The dioxolane ring and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-1-ol: A primary alcohol with similar reactivity but lacking the dioxolane ring.
Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.
Butane-1,3-diol: A diol with similar functional groups but a different carbon backbone.
Uniqueness
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
57651-44-2 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-8(2)11-7-9(3,12-8)5-4-6-10/h10H,4-7H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
ZWFCLXDYXYMEFX-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@]1(COC(O1)(C)C)CCCO |
Kanonische SMILES |
CC1(OCC(O1)(C)CCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


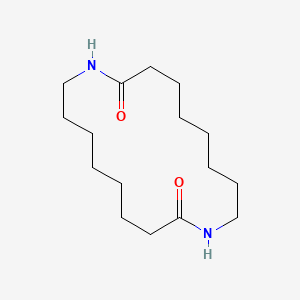



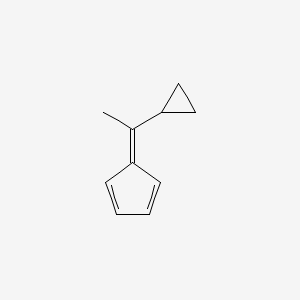
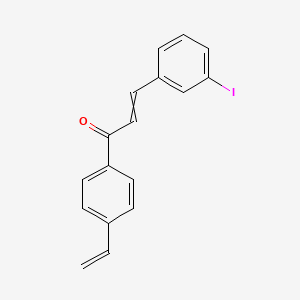



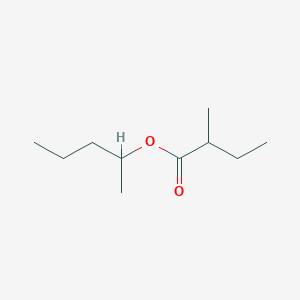
![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)

